2-Propanol-d8 is the fully deuterated isotopologue of 2-propanol (isopropanol), where all eight hydrogen atoms have been replaced with deuterium. This isotopic substitution makes it an indispensable tool in applications requiring the absence of proton signals, such as ¹H NMR spectroscopy, or where deuterium incorporation is necessary for mechanistic studies or as a synthetic precursor.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG_2iIY_KmyChD75C_ZPNtyxJA2qLf1jS8rqWXSP3K5GzjbDvR0GUQh7mGE7FgB0blmqBcte8M8OYqWj2w9mX6bCTNIRmSBOKecyGA-fkz4OE3ksqZ9b5rMEUQo43dDMFz6DKUNZKWVtjPGRgiVR7hLBJVL)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE5zWK7QgU1Y5WTFzg9LaYhTpn3g1-E7vzdI3r-yTjlavU3airgr-U1KpLuAy8EawEBt96I8KcgVBUn2N89XUswJaB7DAsVhYb4HKNiZSvPfhbDnoaekCyz5bdQFMUPQhlav8-AFACrq9FqNDEb6zUZhFMgJjGsMP3YmgIwQRGvuYF4WzmphRzYBg-m9Q%3D%3D)] While its physical properties like boiling point (-89.5 °C) and density (0.890 g/mL at 25 °C) are nearly identical to its non-deuterated counterpart, the substitution provides unique chemical properties essential for specialized, high-precision analytical and synthetic workflows.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG_2iIY_KmyChD75C_ZPNtyxJA2qLf1jS8rqWXSP3K5GzjbDvR0GUQh7mGE7FgB0blmqBcte8M8OYqWj2w9mX6bCTNIRmSBOKecyGA-fkz4OE3ksqZ9b5rMEUQo43dDMFz6DKUNZKWVtjPGRgiVR7hLBJVL)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFuSw-NUH2wiCzJ6p0d9IAAAiMvDv09ssB8WBzt4jCMDsDZAOXOC5BhwMRAs4p11MS-aSBFQbgDTnEByp00GzcBEMWEJP8nnkjocXdVoXSKiXXWCE68Y_Z2fZu29RA0n5Y4)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF7bw4iLlJr75eTDGUcvydKJjqtXTcjQNbmSNObuOWhd8VYZd3gFsATkcRy8rRec5hTr5-FiNXdAMIQbL5aquCziDhq6lmQIQy64g786dLcFKZqvGJZoTtAqRFCA0Z0RU1q0Jhu8VS5--CiQ3TWvUIXklBAG_O5BJpmk2-8Dz2kpL35zW6a2UVWR6g%3D)]
Substituting 2-Propanol-d8 with standard, non-deuterated isopropanol is functionally impossible for its primary applications. In ¹H NMR, the proton signals from standard isopropanol would overwhelm the analyte signals, rendering the analysis useless.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFYDq7S15ieChyNVjusxKDbShEpy3HAlzmWQ7jfE9J6vpYQyHQ9HwzsPXiR4eF6bueywlej0AM3ykrRhSqq3ZcWjXYzaUXz0UkUcaAQ2VYZpt8GPH0HeLl-fXIj-E4nq4m2-RVagQ8jMlbA5QchzQuTKm0HaXEq8A7rR7crIjWpD22kyxTNhogXS_-_wcI1lQ%3D%3D)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHkZlgO3Si1Pf1a2xvMcJXoa1U8Jd1AFsRCQQe6lWHQ_wTMSCfHm7brUlGEc3UwSsIK3kRYJN6WyswN45kK3uk5Iz_FzyWDlx2hwahXfqk-MMw4kj0baxkVS65IpBVgim5hV5S0Gk5uweoNS64nViBDxPVBL5XwNVmlO8DTBZ_1-JbtiwCG4li89VBVf8F7VNMy6_DcuRDUoWoWHHYwOkg%3D)] For isotopic labeling or kinetic isotope effect studies, the absence of deuterium in the substitute negates the entire purpose of the experiment.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQECKGFq04pqFRn9AbmcbmgX6dEtZPVBvHVfRX0VqgR6TKp41uq3TO3Bah6VsVXUKxJkFE0Esj7DQGMZPE6JktQUDLjzcF8x7kMD0n1HoWZX0WvJIrWbhP8jvomy0hUHHZN8IJNu)][[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEMyEUlUNxmzC7eE3my_DPLVIIiQH_4jeH5adKig3i_r30n94_sWnLIY_flaOBPNYC2yMQG_WzmvihSyrmTkUxkltUSgYsWiqPXVNgdDlxouNIP8UZDDrSyMX2FZytfCcY8cNCzIwy9La4gko4Dcw%3D%3D)] While other deuterated solvents like Acetone-d6 or Methanol-d4 exist, they are not direct substitutes due to differing polarities, boiling points, and analyte solubilities.[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFgFjfKgrJdEOPnGCeD1qb4MVnR16N3eGSiUEQoKkDQOMc0orheqIGlYCYPnR7fZ-38jpY2Nc03Uojb0shQuHu7sKq2L08EVCInHgReLL7x7OvXv-LmoRGI5TX860xSVHqUtKv2BffExwq5f2dM8YLbqmft65jBrIGAn7RJuLsUI3ozYviEf5EtDMielL5A49a5KZwVedAJ)] An analyte that dissolves readily in 2-Propanol-d8 may be insoluble in Chloroform-d or react with Methanol-d4, making the choice of solvent a critical, non-interchangeable procurement decision based on specific sample requirements.
The primary kinetic isotope effect (KIE) is a critical differentiator between 2-Propanol-d8 and its standard hydrogen-containing analog. In the chromic acid oxidation of 2-propanol, the reaction involving the C-H bond is approximately 6.7 times faster than the reaction involving the C-D bond in 2-Propanol-d8.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQECKGFq04pqFRn9AbmcbmgX6dEtZPVBvHVfRX0VqgR6TKp41uq3TO3Bah6VsVXUKxJkFE0Esj7DQGMZPE6JktQUDLjzcF8x7kMD0n1HoWZX0WvJIrWbhP8jvomy0hUHHZN8IJNu)] This significant, quantifiable rate difference proves that the secondary C-H/C-D bond is broken in the rate-determining step, a crucial piece of evidence for mechanistic elucidation that is only accessible by using the deuterated compound.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQECKGFq04pqFRn9AbmcbmgX6dEtZPVBvHVfRX0VqgR6TKp41uq3TO3Bah6VsVXUKxJkFE0Esj7DQGMZPE6JktQUDLjzcF8x7kMD0n1HoWZX0WvJIrWbhP8jvomy0hUHHZN8IJNu)][[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEMyEUlUNxmzC7eE3my_DPLVIIiQH_4jeH5adKig3i_r30n94_sWnLIY_flaOBPNYC2yMQG_WzmvihSyrmTkUxkltUSgYsWiqPXVNgdDlxouNIP8UZDDrSyMX2FZytfCcY8cNCzIwy9La4gko4Dcw%3D%3D)]
| Evidence Dimension | Reaction Rate Ratio (kH/kD) |
| Target Compound Data | Rate constant 'kD' for Cr(VI) oxidation of 2-Propanol-d8 |
| Comparator Or Baseline | Rate constant 'kH' for Cr(VI) oxidation of standard 2-Propanol. Ratio kH/kD ≈ 6.7 |
| Quantified Difference | The reaction is ~6.7x slower with 2-Propanol-d8 compared to standard 2-propanol. |
| Conditions | Chromic acid (Jones) oxidation reaction. |
For researchers studying reaction mechanisms, this quantifiable rate change is non-negotiable and directly justifies the procurement of the deuterated version over standard isopropanol.
In quantitative mass spectrometry (LC-MS/MS), deuterated compounds like 2-Propanol-d8 are considered the 'gold standard' for use as internal standards.[[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGIh1ooTVlo8k2D7PDMOcAUc0DmliP2lIfjz_QOonhqAQRhHgjDAhoCnYmBnWCpDWEmcUd5v6NR-czoNGngIL8pYwHKh08bGMWHCw0hihkYNkGulOsENt5of-rthEWhsvinxi41R0ccGAM87P5QYKOghmWi0O4Dh51K-CKcb2jbXcB8aDfUv4GN7sUwBZcJfCHzHCBP0QiPOALizs0GlMLy4T_fIeSy359MfGR2ffNeAIfgXtoDsQUGdGRQgKnZFd6Akw%3D%3D)][[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEvtx1D_opO3-UfT0uEj7OXSLGuggwr6i3yqMen2Klyui7qeBu7D0r72dgGQYoWz_iGfxfAR-JtrqKVbDIbWGIOu-6nxEkTDFEabE2QHzGxiPjNKvALChCW0bZ9MPwLWH_mH2j8eteqfpc2VymzmOxY5OzqXg2qctc_1eUy2MKLGtYwOF8ILeJa9cm4yDyS1BYrNBMy7s1WphFT7jK7WA%3D%3D)] Because their physicochemical properties are nearly identical to the non-deuterated analyte, they co-elute chromatographically and exhibit similar ionization efficiency, allowing for highly accurate correction of matrix effects and variations in sample processing.[[12](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHnVUXfgA0v6T9irJliV7qgVwe15IBM-O76Z03WYIQwAs8fXAo4x3rI2nwao4alOCzqMknJABUUDCarOtEu1eZ3z3URtnSBUG7F-hwIuPSmvzLSmy1FcNpdtTHXjElJpowCbKszfbaGPriCT7yB6SEizAnbm29gF8-9UzIOpRxoimWC4p_Ada04HqZgLp7zlR8Hn9RL6mo3GnuELEftCAQJ5a_hdkrSlYD9qnrBDatDnT2uVS6CokGXEN9zHxGSSxKWmGCJ1RkneRXTE4LhNmB76e80jR9wUykGQKYPL4LD0LVxoaU6evtYmcTfvs-MLTcXxk9fpAidDNV5hKSi-XiHcF1r1F2-bbDgjwdX)][[13](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH5ZV13kF0EsadRZmdkg-XxqpbHlLGb5cZ9jg0zEzAHmt82kO7tmxrjUJp3Iasz5CGVLW7vuhJlvS8l2Bq-EzxwcpvLLbVcYJ4-3aa1AjupaqokfBT2lyuKLNTbnf2GPABytNm5DGI9Hlc48JwFTTLfk8vr2JZDyfMsV8ToK9z11rMi79R12IaXuOtj2duQHkNSqZ8%3D)] Using a non-deuterated analog like 1-propanol or a structurally different compound as an internal standard cannot correct for these variations as precisely, leading to lower accuracy and reproducibility, especially in complex matrices like biological fluids.[[12](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHnVUXfgA0v6T9irJliV7qgVwe15IBM-O76Z03WYIQwAs8fXAo4x3rI2nwao4alOCzqMknJABUUDCarOtEu1eZ3z3URtnSBUG7F-hwIuPSmvzLSmy1FcNpdtTHXjElJpowCbKszfbaGPriCT7yB6SEizAnbm29gF8-9UzIOpRxoimWC4p_Ada04HqZgLp7zlR8Hn9RL6mo3GnuELEftCAQJ5a_hdkrSlYD9qnrBDatDnT2uVS6CokGXEN9zHxGSSxKWmGCJ1RkneRXTE4LhNmB76e80jR9wUykGQKYPL4LD0LVxoaU6evtYmcTfvs-MLTcXxk9fpAidDNV5hKSi-XiHcF1r1F2-bbDgjwdX)]
| Evidence Dimension | Analytical Accuracy (% Accuracy) and Precision (% RSD) |
| Target Compound Data | Enables analyte quantification with high accuracy (typically within ±15-25%) and low relative standard deviation (RSD <20%) across different matrices. |
| Comparator Or Baseline | Use of non-isotopically labeled standards often results in significantly different calibration curves and lower accuracy between complex matrices. |
| Quantified Difference | Maintains consistent analyte/standard area ratios across matrices, whereas non-labeled standards show variable responses, compromising accuracy. |
| Conditions | Quantitative LC-MS/MS analysis in complex matrices (e.g., cannabis, plasma). |
For regulated bioanalysis, clinical diagnostics, or any application requiring the highest quantitative accuracy, procuring a deuterated internal standard is essential for data integrity and method validation.
High isotopic enrichment of 2-Propanol-d8 is a critical precursor attribute for synthesizing other deuterated compounds. For example, it is used in the preparation of 2-iodopropane-d7.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG_2iIY_KmyChD75C_ZPNtyxJA2qLf1jS8rqWXSP3K5GzjbDvR0GUQh7mGE7FgB0blmqBcte8M8OYqWj2w9mX6bCTNIRmSBOKecyGA-fkz4OE3ksqZ9b5rMEUQo43dDMFz6DKUNZKWVtjPGRgiVR7hLBJVL)] The isotopic purity of the final product is directly dependent on the purity of the starting material. Using a precursor with lower isotopic enrichment (e.g., 98% vs 99.5%) results in a final product with a higher percentage of undesirable, partially-deuterated isotopologues (e.g., d6, d5 species).[[14](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH2FqGoeaxm2RbaTRYKokfrJ2J4Ix86BYgqfkmgZUJ5UE7ZzxBOQ8rdtS0k4HAzjANUUMmnCRbOtkzfpOm_Zf5-E0ErI82l_Nm9AlnlS6jxSQfjvjFpXrV6v656-8LH-Rllfmeutk501W8L4dZlGXQ1KntVwJIkvVhhvyaGyIpD3y87344QsNMaY2z564to4hTJix8yS0cI)] These impurities are often impossible to separate by standard purification techniques, making the procurement of high-enrichment 2-Propanol-d8 essential for producing clean, well-characterized deuterated molecules for pharmaceutical or materials science applications.[[15](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFA9FBdfTxD5ygF8rB69D276O2vji81JFlvEh76-mohtb6Ra-sOQ2dLJNcH3-uQ7TOuNV-ttWD-Z1gO5V3D-VBBaCHjSaS-tFsa06T-WvPv7KMXB0aZMtEamsqFAGzZsRQtVmmpdCyprqHsT3gxYbeQFg7jLNl6_2vT3b-bo3kYt2usx6DMJkFfVwWV1YQmnm_gIEcsX7pS)]
| Evidence Dimension | Isotopic Purity of Final Product |
| Target Compound Data | Enables synthesis of deuterated products with high target isotopologue abundance (e.g., >97% d6 species from a 99.5% enriched precursor). |
| Comparator Or Baseline | Using lower enrichment precursors leads to a statistical distribution of less-deuterated impurities that compromise the final product's isotopic purity. |
| Quantified Difference | A 1.5% difference in precursor enrichment (98% vs 99.5%) can lead to a >2x increase in unwanted isotopologues in a multi-deuterated final product. |
| Conditions | Multi-step synthesis of deuterated compounds where isotopic integrity must be maintained. |
This directly impacts the quality and reproducibility of synthesized materials, making high isotopic purity a key procurement specification for synthetic chemists.
For researchers needing to dissolve moderately polar organic compounds for ¹H NMR analysis, 2-Propanol-d8 is an excellent choice. Unlike less polar solvents like Chloroform-d, it can effectively solubilize a range of alcohols, esters, and some polar natural products, while its deuteration ensures a clean spectrum free from overwhelming solvent peaks.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFYDq7S15ieChyNVjusxKDbShEpy3HAlzmWQ7jfE9J6vpYQyHQ9HwzsPXiR4eF6bueywlej0AM3ykrRhSqq3ZcWjXYzaUXz0UkUcaAQ2VYZpt8GPH0HeLl-fXIj-E4nq4m2-RVagQ8jMlbA5QchzQuTKm0HaXEq8A7rR7crIjWpD22kyxTNhogXS_-_wcI1lQ%3D%3D)]
When the primary goal is to determine if a C-H bond on the secondary carbon of an alcohol is broken in the rate-determining step of a reaction, 2-Propanol-d8 is the required reagent. Its use allows for a direct comparison of reaction rates against standard isopropanol, providing clear, quantitative evidence of a primary kinetic isotope effect to support or refute a proposed mechanism.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQECKGFq04pqFRn9AbmcbmgX6dEtZPVBvHVfRX0VqgR6TKp41uq3TO3Bah6VsVXUKxJkFE0Esj7DQGMZPE6JktQUDLjzcF8x7kMD0n1HoWZX0WvJIrWbhP8jvomy0hUHHZN8IJNu)]
In validated LC-MS/MS methods for quantifying alcohols or other volatile analytes in biological matrices, 2-Propanol-d8 serves as a superior internal standard. It accurately mimics the analyte's behavior during extraction and ionization, correcting for matrix effects and improving the precision and reliability of results, which is critical for clinical and forensic applications.[[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEvtx1D_opO3-UfT0uEj7OXSLGuggwr6i3yqMen2Klyui7qeBu7D0r72dgGQYoWz_iGfxfAR-JtrqKVbDIbWGIOu-6nxEkTDFEabE2QHzGxiPjNKvALChCW0bZ9MPwLWH_mH2j8eteqfpc2VymzmOxY5OzqXg2qctc_1eUy2MKLGtYwOF8ILeJa9cm4yDyS1BYrNBMy7s1WphFT7jK7WA%3D%3D)][[12](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHnVUXfgA0v6T9irJliV7qgVwe15IBM-O76Z03WYIQwAs8fXAo4x3rI2nwao4alOCzqMknJABUUDCarOtEu1eZ3z3URtnSBUG7F-hwIuPSmvzLSmy1FcNpdtTHXjElJpowCbKszfbaGPriCT7yB6SEizAnbm29gF8-9UzIOpRxoimWC4p_Ada04HqZgLp7zlR8Hn9RL6mo3GnuELEftCAQJ5a_hdkrSlYD9qnrBDatDnT2uVS6CokGXEN9zHxGSSxKWmGCJ1RkneRXTE4LhNmB76e80jR9wUykGQKYPL4LD0LVxoaU6evtYmcTfvs-MLTcXxk9fpAidDNV5hKSi-XiHcF1r1F2-bbDgjwdX)]
As a starting material for creating more complex deuterated molecules, high-purity 2-Propanol-d8 is essential. Its high level of isotopic enrichment is transferred to the subsequent products, ensuring the final active pharmaceutical ingredient or research compound has the desired, well-defined isotopic profile with minimal contaminating, partially-hydrogenated species.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG_2iIY_KmyChD75C_ZPNtyxJA2qLf1jS8rqWXSP3K5GzjbDvR0GUQh7mGE7FgB0blmqBcte8M8OYqWj2w9mX6bCTNIRmSBOKecyGA-fkz4OE3ksqZ9b5rMEUQo43dDMFz6DKUNZKWVtjPGRgiVR7hLBJVL)]
Flammable;Irritant